Tert-butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride
Overview
Description
Tert-butyl 3-(methylamino)azetidine-1-carboxylate is a chemical compound with the molecular formula C9H18N2O2 . It is also known by other names such as 1-Boc-3-(methylamino)azetidine and 1-Azetidinecarboxylic acid, 3-(methylamino)-, 1,1-dimethylethyl ester . The compound has a molecular weight of 186.25 g/mol .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-(methylamino)azetidine-1-carboxylate isInChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-7(6-11)10-4/h7,10H,5-6H2,1-4H3
. The Canonical SMILES is CC(C)(C)OC(=O)N1CC(C1)NC
. Physical and Chemical Properties Analysis
Tert-butyl 3-(methylamino)azetidine-1-carboxylate has a molecular weight of 186.25 g/mol . It has a computed XLogP3-AA value of 0.5 . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts . It appears as a yellowish liquid .Scientific Research Applications
Acid-Catalyzed Rearrangement and Synthesis
- Nativi, Reymond, and Vogel (1989) explored the acid-catalyzed rearrangement of azetidine derivatives, leading to the synthesis of protected amines, highlighting the compound's utility in stereochemical control and synthesis of complex molecules. Nativi, Reymond, & Vogel, 1989
- Sajjadi and Lubell (2008) synthesized enantiopure azetidine acids, demonstrating the compound's role in the creation of chimeras for studying peptide activity. Sajjadi & Lubell, 2008
- Yadav and Sriramurthy (2005) discussed how substituted aziridine and azetidine serve as masked dipoles in cycloaddition reactions, indicating their importance in creating diverse heterocyclic structures. Yadav & Sriramurthy, 2005
- Iminov et al. (2015) conducted a study on the acylation of tert-butyl 3-(methylamino)azetidine compounds to create fluoroalkyl-substituted pyrazoles, indicating its versatility in organic synthesis. Iminov et al., 2015
- Ji, Wojtas, and Lopchuk (2018) reported on the preparation of protected 3-haloazetidines using tert-butyl 3-(methylamino)azetidine, showcasing its use in the generation of valuable azetidine derivatives. Ji, Wojtas, & Lopchuk, 2018
- Vorona et al. (2007) explored the structural modification of tert-butyl ester compounds, including tert-butyl 3-(methylamino)azetidine, to synthesize compounds with potential cytotoxic activity. Vorona et al., 2007These studies demonstrate the compound's broad application in synthetic chemistry, particularly in the creation of complex molecular structures and as a building block for more elaborate compounds. Its versatility in reactions and ability to facilitate the synthesis of structurally diverse molecules underscores its significance in scientific research.
Properties
IUPAC Name |
tert-butyl 3-(methylamino)azetidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-5-7(6-11)10-4;/h7,10H,5-6H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQSDINBYLHPTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159824-44-8 | |
Record name | 3-Methylamino-azetidine-1-carboxylic acid tert-butyl ester hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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